molecular formula C20H21F3N2O4S B1192396 BIO592

BIO592

Cat. No. B1192396
M. Wt: 442.4532
InChI Key: LODXRGHOWOQXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIO592 is a RORγt modulator. BIO592 triggers inverse agonism of RORγ.

Scientific Research Applications

  • High-Throughput Genomic Analysis : Bioconductor, an open-source software project, is significant for the analysis and comprehension of high-throughput data in genomics and molecular biology. This project, which uses the statistical programming language R, includes packages covering various bioinformatic and statistical applications. It's instrumental in interdisciplinary research and rapid development of scientific software (Huber et al., 2015).

  • Bioprospecting and Conservation : The value of bioprospecting, which involves the search for new compounds, genes, proteins, microorganisms, and other products in nature, is highlighted in its potential for biodiversity conservation. This approach can generate significant value from genetic resources, supporting market-based conservation strategies (Rausser & Small, 2000).

  • Drug Discovery and Biomedical Applications : The integration of molecular biology and genomic sciences has a profound impact on drug discovery. This field is now increasingly guided by pharmacology and clinical sciences, with recombinant proteins and monoclonal antibodies enriching therapeutic options (Drews, 2000).

  • Electrical Impedance Spectroscopy for Biomedical Applications : The development of electrical bioimpedance measurement systems, like AD5933, signifies progress in personal and home health monitoring. These systems, which are increasingly portable, play a crucial role in biomedical applications (Seoane et al., 2008).

  • Cloud Computing in Biology : Cloud computing infrastructure significantly benefits biological applications, particularly in gene and protein analysis. This technology aids in data integration and automation of complex research tasks, enhancing the efficiency of scientific discovery and data distribution (Balasooriya, 2010).

  • Biological Barcoding and Nanotechnology : Bio-barcoding, combined with nanotechnology, offers innovative methods for disease diagnosis and treatment. It's particularly effective in multiplex detection of various biological entities, including DNAs, proteins, and nucleic acids (Munir et al., 2020).

  • Biocatalysis in Chemical Synthesis : Biocatalysis, enhanced by DNA sequencing and gene synthesis technologies, offers environmentally friendly alternatives to traditional chemical synthesis methods. This approach is significant in the production of both commodity chemicals and advanced pharmaceutical intermediates (Bornscheuer et al., 2012).

  • Bioinformatics and Systems Biology : Technologies like Bioconductor facilitate the integration and interpretation of large, heterogeneous data sets in biomedical research. This supports new pattern discovery and model-building in systems biology (Blake & Bult, 2006).

properties

Product Name

BIO592

Molecular Formula

C20H21F3N2O4S

Molecular Weight

442.4532

IUPAC Name

N-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

InChI

InChI=1S/C20H21F3N2O4S/c1-4-24-17-8-6-15(10-18(17)29-11-19(24)26)25(12-20(21,22)23)30(27,28)16-7-5-13(2)14(3)9-16/h5-10H,4,11-12H2,1-3H3

InChI Key

LODXRGHOWOQXTP-UHFFFAOYSA-N

SMILES

CCN(C1=CC=C(N(S(C2=CC=C(C)C(C)=C2)(=O)=O)CC(F)(F)F)C=C1OC3)C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BIO592;  BIO-592;  BIO 592.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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